molecular formula C7H9N3OS B11502930 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 127490-15-7

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B11502930
CAS No.: 127490-15-7
M. Wt: 183.23 g/mol
InChI Key: VSPQUZHZNSMNBY-UHFFFAOYSA-N
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Description

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological target being studied.

Comparison with Similar Compounds

8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and their derivatives . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the amino group, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

127490-15-7

Molecular Formula

C7H9N3OS

Molecular Weight

183.23 g/mol

IUPAC Name

8-amino-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one

InChI

InChI=1S/C7H9N3OS/c8-5-4-6(11)10-2-1-3-12-7(10)9-5/h4H,1-3,8H2

InChI Key

VSPQUZHZNSMNBY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C=C(N=C2SC1)N

Origin of Product

United States

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